1-Chloro-2-propoxybenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxyphenol.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2-Propoxyphenol.
Oxidation: 2-Propoxybenzoic acid.
Reduction: 1-Chloro-2-propoxycyclohexane.
Scientific Research Applications
1-Chloro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-propoxybenzene involves its interaction with various molecular targets. The chlorine atom and the propoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Chloro-2-propylbenzene: Similar structure but with a propyl group instead of a propoxy group.
2-Chloro-1,1,1-trimethoxyethane: Contains a chloromethyl group and three methoxy groups.
Uniqueness: 1-Chloro-2-propoxybenzene is unique due to the presence of both a chlorine atom and a propoxy group on the benzene ring
Properties
CAS No. |
33382-57-9 |
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Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-propoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |
InChI Key |
VFNGAZDNWPLBRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1Cl |
Origin of Product |
United States |
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